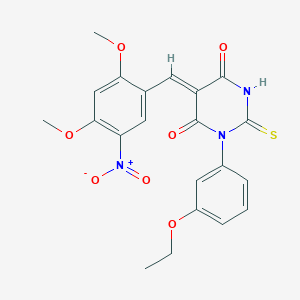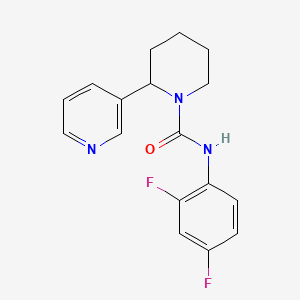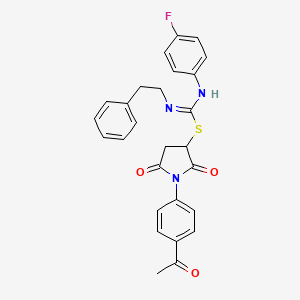
N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. The compound is synthesized using a multi-step process that involves the reaction of different chemical reagents.
作用机制
The mechanism of action of N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide involves the inhibition of specific cellular pathways. The compound has been found to inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the activity of the STAT3 pathway, which is involved in the growth and survival of cancer cells. Additionally, the compound has been found to inhibit the replication of viruses by interfering with viral protein synthesis.
Biochemical and Physiological Effects:
N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to have several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, the compound has been found to inhibit the replication of viruses, such as hepatitis C virus and human immunodeficiency virus.
实验室实验的优点和局限性
N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a wide range of biological activities, making it useful for studying different cellular pathways. However, the compound has some limitations for lab experiments. Its potency varies depending on the cell type and experimental conditions, which can make it difficult to compare results across different studies.
未来方向
There are several future directions for research on N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide. One area of research is to further investigate its anti-inflammatory effects and potential therapeutic applications for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research is to explore its antitumor effects and potential use in cancer therapy. Additionally, the compound's antiviral effects could be further studied to develop new antiviral therapies.
合成方法
The synthesis of N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide involves a multi-step process that starts with the reaction of 5-bromoindole with N-ethyl-2-bromoacetamide. The resulting product is then reacted with sodium hydride and methylsulfonyl chloride to form N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide. The final product is purified using column chromatography to obtain a pure compound.
科学研究应用
N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide has been extensively studied for its potential therapeutic applications. The compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antitumor activity by inducing apoptosis in cancer cells. Additionally, the compound has been found to have antiviral effects by inhibiting the replication of viruses.
属性
IUPAC Name |
N-ethyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-13-12(15)10-4-5-11-9(8-10)6-7-14(11)18(2,16)17/h4-5,8H,3,6-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMKIVCHRICPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5092383.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1H-pyrazole-3-carboxamide trifluoroacetate](/img/structure/B5092390.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]](/img/structure/B5092414.png)

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)



![1-ethyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5092456.png)


![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(5-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5092473.png)